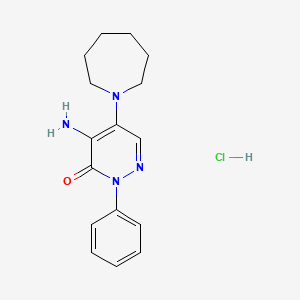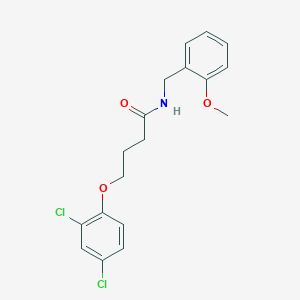![molecular formula C21H18N2S B3845358 3-(4-ethylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3845358.png)
3-(4-ethylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile
描述
3-(4-ethylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as ET-18-OCH3 and is a synthetic analogue of the naturally occurring ether lipid, edelfosine. ET-18-OCH3 has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
作用机制
The mechanism of action of ET-18-OCH3 is not yet fully understood. However, it is believed that the compound works by disrupting the structure of cell membranes, leading to cell death. This mechanism of action is similar to that of edelfosine, the naturally occurring ether lipid that ET-18-OCH3 is based on.
Biochemical and Physiological Effects:
ET-18-OCH3 has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, ET-18-OCH3 has been shown to inhibit the growth of cancer cells and to have anti-angiogenic properties, meaning that it can inhibit the formation of new blood vessels that are necessary for tumor growth. Furthermore, ET-18-OCH3 has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
实验室实验的优点和局限性
One of the main advantages of using ET-18-OCH3 in laboratory experiments is its potential to exhibit anticancer and antimicrobial properties. This makes it a promising candidate for use in cancer and antibiotic research. However, the complex synthesis method of ET-18-OCH3 can make it challenging to work with in a laboratory setting. Additionally, the mechanism of action of the compound is not yet fully understood, making it difficult to predict its effects in different experimental settings.
未来方向
There are several future directions for research involving ET-18-OCH3. One potential direction is to investigate the compound's potential use in combination with other anticancer or antimicrobial agents. Additionally, further research is needed to fully understand the mechanism of action of ET-18-OCH3 and to determine its potential applications in other research fields. Furthermore, the development of new and more efficient synthesis methods for ET-18-OCH3 could make it more accessible for use in laboratory experiments.
科学研究应用
ET-18-OCH3 has been extensively studied for its potential applications in scientific research. The compound has been shown to exhibit anticancer properties, making it a promising candidate for use in cancer research. Additionally, ET-18-OCH3 has been shown to have antimicrobial properties, suggesting that it may have potential applications in the development of new antibiotics.
属性
IUPAC Name |
(Z)-3-(4-ethylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2S/c1-3-16-6-8-17(9-7-16)12-19(13-22)21-23-20(14-24-21)18-10-4-15(2)5-11-18/h4-12,14H,3H2,1-2H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXHFBCGGNAKLJ-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{2-[4-(3-ethoxy-4-methoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845278.png)



![3-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,4,6-trimethylbenzyl acetate](/img/structure/B3845301.png)

![N-[3-(diethylamino)propyl]-4-methoxybenzamide](/img/structure/B3845315.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylpropylidene)acetohydrazide](/img/structure/B3845319.png)
![1-[(4-chlorobenzyl)oxy]-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol](/img/structure/B3845323.png)

![2-(2-{4-[(4-bromo-2-thienyl)methyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3845338.png)
![2-{2-[4-(4-methylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845351.png)
![2-{2-[4-(3-fluorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845365.png)
![1,1'-(1,4-phenylene)bis[3-(3-pyridinyl)-2-propen-1-one]](/img/structure/B3845371.png)